(Rac)-AZD 6482 is a potent, ATP-competitive inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, with an IC50 of 10 nM. It was developed to provide a high degree of selectivity against other Class I PI3K isoforms, particularly PI3Kα and PI3Kγ. This selectivity is a critical attribute for researchers needing to isolate the specific functions of PI3Kβ in signaling pathways related to cancer, particularly in PTEN-deficient tumors, and in thrombosis or platelet aggregation studies.
Substituting (Rac)-AZD 6482 with a pan-PI3K inhibitor or a compound selective for a different isoform is unsuitable for targeted research due to the non-redundant functions of the PI3K family. For example, using a PI3Kα-heavy inhibitor can confound experiments by impacting ubiquitous insulin signaling and metabolic pathways, masking the specific effects of PI3Kβ inhibition. Likewise, inhibitors targeting PI3Kδ or PI3Kγ are primarily relevant for immune cell signaling and may fail to reproduce the anti-thrombotic or PTEN-null cancer-specific effects mediated by PI3Kβ. Procuring an inhibitor with a precisely defined selectivity profile like (Rac)-AZD 6482 is essential for generating reproducible data and correctly attributing biological outcomes to PI3Kβ activity.
(Rac)-AZD 6482 demonstrates potent enzymatic inhibition of PI3Kβ with an IC50 of 10 nM. Critically for experimental clarity, it exhibits significant selectivity over other Class I isoforms that regulate distinct biological processes. It is 8-fold more selective for PI3Kβ than for PI3Kδ (IC50 = 80 nM), 87-fold more selective than for PI3Kα (IC50 = 870 nM), and over 100-fold more selective than for PI3Kγ (IC50 > 1000 nM).
| Evidence Dimension | Biochemical IC50 |
| Target Compound Data | PI3Kβ = 10 nM |
| Comparator Or Baseline | PI3Kδ = 80 nM; PI3Kα = 870 nM; PI3Kγ > 1000 nM |
| Quantified Difference | 8x vs PI3Kδ; 87x vs PI3Kα; >100x vs PI3Kγ |
| Conditions | Cell-free enzymatic assay. |
This selectivity profile allows for the specific interrogation of PI3Kβ-dependent pathways while minimizing confounding off-target effects from inhibiting PI3Kα (metabolism) or PI3Kδ/γ (immune function).
The biochemical selectivity of (Rac)-AZD 6482 translates to preferential activity in the most relevant disease context for PI3Kβ targeting. In a high-throughput profiling study across 422 cancer cell lines, those with PTEN mutations were more than twice as likely to be sensitive to the compound. 35% of PTEN-mutant cell lines responded with an EC50 < 5 μM, compared to only 16% of cell lines with wild-type PTEN.
| Evidence Dimension | Percentage of Sensitive Cell Lines (EC50 < 5 μM) |
| Target Compound Data | 35% sensitivity in PTEN-mutant lines (n=57) |
| Comparator Or Baseline | 16% sensitivity in PTEN wild-type lines (n=365) |
| Quantified Difference | 2.2-fold higher sensitivity rate in PTEN-mutant vs wild-type models |
| Conditions | High-throughput tumor cell line proliferation screen. |
This provides direct evidence of the compound's functional utility in the primary cellular context for PI3Kβ inhibition, making it a justified choice for in vitro studies of PTEN-null cancers.
The suitability of (Rac)-AZD 6482 for in vivo research is strongly supported by its advancement into Phase I clinical trials by AstraZeneca as an orally administered antiplatelet agent. This level of development is a key differentiator from many research-grade compounds, as it indicates that the molecule possesses sufficient pharmacokinetic properties (e.g., oral bioavailability, stability) to achieve and sustain effective concentrations in preclinical animal models and human subjects.
| Evidence Dimension | Preclinical/Clinical Development Stage |
| Target Compound Data | Advanced to Phase I Clinical Trials (Oral Formulation) |
| Comparator Or Baseline | Typical preclinical-only research compounds |
| Quantified Difference | Human clinical trial validation vs. no in vivo validation |
| Conditions | Oral administration for systemic anti-thrombotic effect. |
For researchers planning animal studies, this de-risks procurement by providing strong evidence that the compound is not limited to in vitro use and is compatible with oral gavage protocols.
For studies requiring the precise delineation of PI3Kβ's role versus other Class I isoforms. The compound's 87-fold selectivity against PI3Kα makes it the right choice for avoiding confounding effects on insulin signaling or general cell metabolism.
The demonstrated preferential efficacy in PTEN-mutant cell lines makes this compound a well-justified tool for investigating PI3Kβ as a therapeutic target in models of prostate, breast, and other PTEN-null cancers.
An appropriate choice for in vivo efficacy studies in animal models of thrombosis or PTEN-deficient tumors where oral dosing is the preferred or required route of administration, based on its confirmed suitability for oral delivery in clinical development.